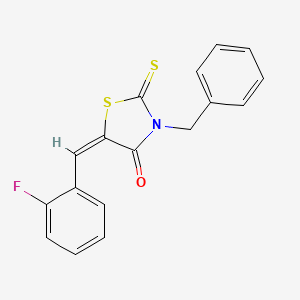![molecular formula C12H21N3O3S B4666695 tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4666695.png)
tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate
Overview
Description
Tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate, also known as TPOC, is a chemical compound that has been widely studied for its potential applications in scientific research. TPOC is a carbamate derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been found to have a variety of biological and pharmacological activities.
Scientific Research Applications
Tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate has been found to have inhibitory effects on a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and acid-base regulation.
Mechanism of Action
The mechanism of action of tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond between the carbamate group of tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
Biochemical and Physiological Effects
tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate has been found to have a number of biochemical and physiological effects, including the inhibition of enzymes involved in neurotransmission, muscle contraction, and acid-base regulation. tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate in lab experiments is its high potency and selectivity for certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate. One area of interest is the development of tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate-based inhibitors for specific enzymes involved in disease processes, such as Alzheimer's disease and cancer. Another area of interest is the development of tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate-based probes for imaging and detection of enzymes in vivo. Additionally, further research is needed to fully understand the mechanism of action of tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate and its effects on various physiological processes.
properties
IUPAC Name |
tert-butyl N-[1-(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-6-7-19-11-15-14-9(17-11)8(2)13-10(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPURRKCYOCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(O1)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B4666617.png)
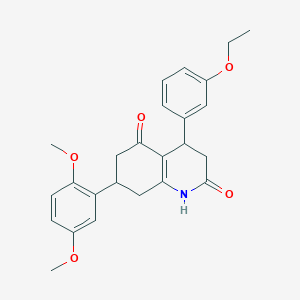
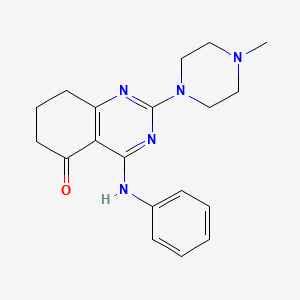
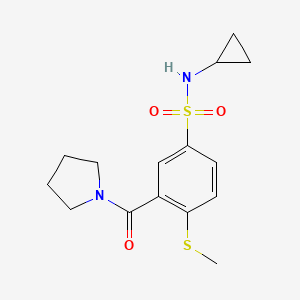

![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)
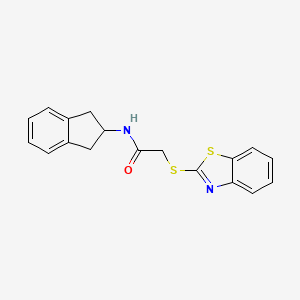
![N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4666692.png)
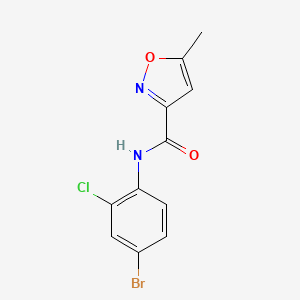
![1-[(benzylsulfonyl)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4666705.png)
![3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666720.png)
